molecular formula C24H26N4O5S B11314833 3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B11314833
M. Wt: 482.6 g/mol
InChI Key: AWLBYAWTTZOTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core, a methoxy-substituted phenyl ring, a morpholinylsulfonyl group, and a pyrazole moiety. The combination of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Incorporation of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C24H26N4O5S/c1-32-22-7-6-18(14-23(22)34(30,31)28-10-12-33-13-11-28)20-15-21(26-25-20)24(29)27-9-8-17-4-2-3-5-19(17)16-27/h2-7,14-15H,8-13,16H2,1H3,(H,25,26)

InChI Key

AWLBYAWTTZOTNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.